1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a carboxylic acid group at position 3 and a 2-aminoethyl moiety at position 1. Pyrrolidinone derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-1-2-9-4-5(7(11)12)3-6(9)10/h5H,1-4,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIPVHWYFBXSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Characterization
1H NMR spectra of related compounds show distinct singlets for NH protons (δ 10–12 ppm) and split signals for pyrrolidinone CH₂ groups (δ 2.5–4.0 ppm). LC-MS data for 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid would exhibit a molecular ion peak at m/z 173.09208 [M+H]+.
Chromatographic Methods
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for purifying intermediates. TLC monitoring (Rf ≈ 0.3–0.5 in ethyl acetate) ensures reaction progression.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Side reactions, such as over-acylation or ring-opening, are mitigated by controlling stoichiometry and reaction time. For example, using excess 2-aminoethylamine prevents di-substitution, while low-temperature (0–5°C) acyl chloride formation minimizes degradation. Catalyst screening (e.g., KI in DIPEA/dioxane) enhances coupling efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
The increasing resistance of pathogens to conventional antibiotics has necessitated the exploration of novel antimicrobial agents. Recent studies have highlighted the antimicrobial properties of derivatives of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid against multidrug-resistant Gram-positive bacteria and fungi.
Case Study: Antimicrobial Screening
A study investigated a series of derivatives, including 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating promising in vitro activity against pathogens such as Staphylococcus aureus and Candida auris. The compounds were evaluated using broth microdilution techniques, revealing structure-dependent antimicrobial efficacy against strains resistant to multiple drugs .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | Staphylococcus aureus | 64 µg/mL |
| 1b | Klebsiella pneumoniae | 128 µg/mL |
| 2a | Candida auris | 32 µg/mL |
Anticancer Properties
The anticancer activity of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been a focus of research. These compounds have shown potential in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Lung Cancer Cells
In a study involving A549 human lung adenocarcinoma cells, several derivatives were tested for their cytotoxic effects. The results indicated that specific modifications to the compound significantly enhanced its anticancer activity. For instance, the introduction of a 3,5-dichloro substituent resulted in a compound that reduced cell viability by over 75%, outperforming standard chemotherapeutics like cisplatin .
Table 2: Anticancer Activity Against A549 Cells
| Compound | Cell Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound A | 67.4 | p = 0.003 |
| Compound B | 24.5 | p < 0.0001 |
Anti-inflammatory Effects
Beyond antimicrobial and anticancer applications, derivatives of this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.
Case Study: In Vitro Anti-inflammatory Evaluation
A series of pyrrolidinone derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokine production in vitro. The results demonstrated significant anti-inflammatory effects, positioning these compounds as potential therapeutic agents for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The pyrrolidine ring provides structural stability and can interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on substituents at the pyrrolidine ring and the aromatic/heterocyclic moieties. Below is a comparative analysis of key analogs:
Antioxidant Activity
- Chloro-hydroxyphenyl derivatives (e.g., compound 1) exhibit potent antioxidant activity due to electron-withdrawing chloro and hydroxyl groups, which stabilize free radicals. Compound 6 (3-amino-5-chloro-2-hydroxyphenyl) demonstrated the highest reducing power (OD = 1.675), surpassing ascorbic acid .
- Heterocyclic derivatives (e.g., compound 21 with a 1,2,4-triazole moiety) showed dual antioxidant activity in DPPH (1.35× ascorbic acid) and reducing power assays (OD = 1.149) .
- Aminoethyl substitution: The 2-aminoethyl group may act as a hydrogen donor, enhancing radical scavenging. However, direct evidence is lacking; its efficacy likely depends on synergistic effects with other functional groups.
Antimicrobial and Anticancer Activity
- Hydroxyphenyl derivatives (e.g., compound 14) demonstrated Gram-positive-specific antimicrobial activity, with MIC values as low as 0.5 µg/mL against vancomycin-intermediate Staphylococcus aureus .
- Hydrazone-functionalized analogs (e.g., compound 16) are theorized to inhibit cancer cell proliferation via interaction with Nrf2 pathways, though experimental validation is pending .
- Aminoethyl derivative: The primary amine may facilitate interactions with bacterial membranes or enzyme active sites, but further studies are needed.
Physicochemical Properties
- Stability: Electron-withdrawing groups (e.g., Cl, NO₂) enhance oxidative stability, whereas amino groups may require protective strategies to prevent degradation .
Key Research Findings and Limitations
Antioxidant superiority: Chloro-hydroxyphenyl derivatives consistently outperform ascorbic acid in scavenging free radicals, attributed to resonance stabilization of phenoxyl radicals .
Structure-activity relationship (SAR) :
- Electron-donating groups (e.g., NH₂) enhance reducing power but may reduce radical scavenging efficiency.
- Heterocyclic moieties (e.g., triazoles) improve dual antioxidant activity .
Data gaps: Direct studies on 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.
Biological Activity
Antimicrobial Activity
5-Oxopyrrolidine-3-carboxylic acid derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria . Some key findings include:
- Compound 21, bearing 5-nitrothiophene substituents, demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid .
- Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains .
- A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus TCH 1516 .
Antifungal Activity
Some 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated antifungal properties:
- A hydrazone bearing a 5-nitrothien-2-yl moiety showed promising activity against three tested multidrug-resistant Candida auris isolates (MIC 16 µg/mL) and azole-resistant Aspergillus fumigatus strains harboring TR34/L98H mutations in the CYP51A gene .
Anticancer Activity
Several 5-oxopyrrolidine derivatives have shown anticancer potential:
- Compounds 18-22 exerted the most potent anticancer activity against A549 lung cancer cells .
- The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model .
Antioxidant Activity
Some derivatives have demonstrated antioxidant properties:
- Compounds 10 (88.6%), 19 (87.7%), and 21 (78.6%) showed high DPPH radical scavenging ability .
- 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) and its cyclic benzoxazole derivative (7) demonstrated strong reducing properties in the reducing power assay .
Structure-Activity Relationships
Several structure-activity relationships have been observed:
- The presence of a free amino group in 5-oxopyrrolidine derivatives generally led to more potent anticancer activity and lower cytotoxicity towards non-cancerous cells .
- The introduction of a 1,3,4-oxadiazole moiety at position 3 of the 5-oxopyrrolidine ring increased antioxidant activity .
- Compounds containing 2-thienyl fragments or 5-nitrothienyl moieties demonstrated enhanced anticancer and antimicrobial activities .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrrolidine derivatives typically involves cyclization of amino acid precursors or reductive amination. For analogs like 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, cyclization under acidic conditions (e.g., HCl catalysis at 80–100°C) achieves >70% yield . For the target compound, a plausible route involves:
Precursor preparation : React 2-aminoethylamine with a diketone (e.g., 2,5-dimethoxyfuran) to form the pyrrolidine ring.
Cyclization : Use trifluoroacetic acid (TFA) to promote intramolecular amidation.
Carboxylic acid introduction : Oxidize the 3-position methyl group using KMnO₄ in acidic conditions .
Critical Factors :
- Temperature control (>80°C improves cyclization but risks decomposition).
- Purification via recrystallization (ethanol/water) or preparative HPLC for >95% purity .
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyrrolidine ring protons appear as multiplets at δ 2.5–3.5 ppm.
- The aminoethyl group shows signals at δ 1.8–2.2 ppm (CH₂NH₂) and δ 3.0–3.5 ppm (NH₂).
- Carboxylic acid proton (if free) at δ 10–12 ppm .
- IR :
- HRMS :
- Exact mass calculated for C₇H₁₂N₂O₃: [M+H]⁺ = 173.0823 .
Validation : Compare with computational predictions (e.g., Gaussian DFT) to resolve ambiguous peaks .
Advanced Research Questions
What strategies resolve contradictory biological activity data for pyrrolidine derivatives in enzymatic assays?
Methodological Answer:
Contradictions arise from assay conditions or substituent effects. For example:
- Case Study : 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid showed variable IC₅₀ (5–50 µM) against COX-2 due to buffer pH differences .
- Mitigation :
How does the aminoethyl substituent influence the compound’s interaction with biological targets compared to other analogs?
Methodological Answer:
The aminoethyl group enhances water solubility and cationic interactions. Examples:
- Antimicrobial Activity : 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid showed 4× higher MIC against E. coli than non-amino analogs due to membrane penetration .
- Enzyme Inhibition : Aminoethyl derivatives of 5-oxopyrrolidine-3-carboxylic acid bind metalloproteases (e.g., MMP-9) via NH₂-Zn²⁺ coordination, unlike chloro- or methyl-substituted analogs .
Experimental Design : - Compare logP (aminoethyl: ~-1.2 vs. chlorophenyl: ~2.5) to assess hydrophilicity.
- Use mutagenesis studies (e.g., Ala-scanning) to identify critical binding residues .
What computational methods predict the metabolic stability of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid?
Methodological Answer:
- In Silico Tools :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
